molecular formula C16H14Cl2N2O4 B4058377 N-(2-chloro-4-nitrophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

N-(2-chloro-4-nitrophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B4058377
M. Wt: 369.2 g/mol
InChI Key: UHIHXEJHVHIUTM-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C16H14Cl2N2O4 and its molecular weight is 369.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.0330623 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodecomposition Studies

Photodecomposition of herbicides and related compounds provides insight into environmental behavior and degradation pathways. For instance, the study of the photodecomposition of nitrofen (a compound structurally related to the one ) revealed rapid cleavage of the ether linkage under sunlight, forming degradation products like 2,4-dichlorophenol and nitrophenol. This research indicates the pathways through which such compounds may degrade in environmental settings, contributing to the understanding of their persistence and mobility in soil and water systems (Nakagawa & Crosby, 1974).

Antimicrobial Activity

Research into the synthesis and evaluation of various derivatives has demonstrated potential antimicrobial activities. For example, the synthesis of specific sulfonamide derivatives revealed antimicrobial effectiveness against species like Bacillus subtillis and Escherichia coli. This suggests that derivatives of N-(2-chloro-4-nitrophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide could be explored for the development of new antimicrobial agents, highlighting their relevance in the search for novel therapeutic compounds (Patel et al., 2011).

Environmental Impacts of Agrochemicals

The environmental impact of agrochemicals, including those related to the compound , has been a subject of detailed analysis. Studies have identified dioxin and dioxin-like PCB impurities in agrochemical formulations, with certain herbicides produced in the 1960s and 1970s containing very high concentrations of these contaminants. This research underscores the importance of understanding the environmental and health risks associated with the use of such chemicals and the need for stringent regulatory controls to minimize their impact (Masunaga et al., 2001).

Synthesis and Evaluation of Antidepressant Agents

The synthesis and biological evaluation of derivatives for potential antidepressant and nootropic activities indicate the therapeutic potential of such compounds. Studies involving the synthesis of Schiff’s bases and 2-azetidinones have shown that certain derivatives exhibit significant antidepressant activity, suggesting the possibility of developing new central nervous system (CNS) active agents from these compounds (Thomas et al., 2016).

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4/c1-16(2,24-12-6-3-10(17)4-7-12)15(21)19-14-8-5-11(20(22)23)9-13(14)18/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIHXEJHVHIUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.